5-Dehydroxy (3S)-Atorvastatin is a derivative of atorvastatin, a widely used lipid-lowering medication that belongs to the statin class. Statins are primarily employed to manage dyslipidemia, a condition characterized by abnormal lipid levels in the blood, which increases the risk of cardiovascular diseases. Atorvastatin works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, crucial in cholesterol biosynthesis.
5-Dehydroxy (3S)-Atorvastatin is synthesized from atorvastatin through various chemical modifications. The original atorvastatin compound was developed by Parke-Davis, a subsidiary of Pfizer, and has been marketed under the brand name Lipitor since its approval in 1996.
5-Dehydroxy (3S)-Atorvastatin is classified as a synthetic hydroxymethylglutaryl coenzyme A reductase inhibitor. It falls under the broader category of lipid-lowering agents and is specifically noted for its role in managing cholesterol levels.
The synthesis of 5-Dehydroxy (3S)-Atorvastatin can be achieved through several methods, including:
The synthesis typically involves:
5-Dehydroxy (3S)-Atorvastatin retains the core structure of atorvastatin with specific modifications at the hydroxyl group. The molecular formula is with a molecular weight of approximately g/mol .
5-Dehydroxy (3S)-Atorvastatin undergoes several chemical reactions that are essential for its activity:
The reactions often require specific catalysts and conditions to ensure high selectivity and yield .
The mechanism of action for 5-Dehydroxy (3S)-Atorvastatin is similar to that of atorvastatin:
5-Dehydroxy (3S)-Atorvastatin has potential applications in:
This compound represents an important area of study within cardiovascular pharmacotherapy, contributing to our understanding of lipid metabolism and statin efficacy.
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: